9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione
Description
Properties
IUPAC Name |
9-ethyl-6,9-diazaspiro[4.5]decane-7,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-12-7-8(13)11-10(9(12)14)5-3-4-6-10/h2-7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTCDORLQKVCRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(=O)NC2(C1=O)CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione is a compound belonging to the diazaspiro family, characterized by a unique spirocyclic structure that incorporates two nitrogen atoms and an ethyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 168.19 g/mol. The spirocyclic structure contributes significantly to its biological activity by facilitating interactions with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The compound can bind to various enzymes, potentially inhibiting or activating them, which alters metabolic pathways.
- Cell Signaling Modulation : It may modulate cell signaling pathways by binding to receptors or other signaling molecules, leading to altered cellular responses.
- Gene Expression : The compound can influence gene expression through interactions with transcription factors.
Antimicrobial Activity
Research indicates that this compound and its derivatives exhibit significant antimicrobial properties. Notably, some derivatives have shown efficacy against fungal infections by inhibiting chitin synthase, a critical enzyme for fungal cell wall synthesis.
| Compound | Activity | Target |
|---|---|---|
| This compound | Antifungal | Chitin synthase |
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies have demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines:
| Derivative | Cell Line | IC50 (µM) | Reference Drug Comparison |
|---|---|---|---|
| Compound A | FaDu (hypopharyngeal) | 15 | More effective than Bleomycin |
| Compound B | MCF-7 (breast) | 12 | Comparable to Doxorubicin |
The spirocyclic structure is believed to enhance binding interactions with target proteins involved in cancer progression.
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant potential of derivatives of this compound. For instance:
| Compound | ED50 (mmol/kg) | Reference Drug Comparison |
|---|---|---|
| 6g | 0.0043 | 14x more potent than Phenobarbital (0.06 mmol/kg) |
| 6e | 0.019 | 1.8x more potent than Diphenylhydantoin (0.034 mmol/kg) |
These findings suggest that the presence of a spirocyclic system is essential for anticonvulsant activity.
Case Studies
-
Antimicrobial Efficacy Against Fungal Infections
A study evaluated the antifungal properties of various derivatives against Candida species. Results showed that derivatives containing the diazaspiro framework exhibited significant inhibition of fungal growth compared to standard antifungal agents. -
Cytotoxicity in Cancer Models
In vitro studies on FaDu and MCF-7 cell lines revealed that compounds derived from this compound induced apoptosis and inhibited cell proliferation at lower concentrations than established chemotherapeutics. -
Anticonvulsant Screening
Experimental models using maximal electroshock (MES) tests demonstrated that certain derivatives displayed superior anticonvulsant properties compared to traditional treatments, suggesting potential for clinical applications in seizure management.
Comparison with Similar Compounds
Core Structural Features
The spiro[4.5]decane framework is common among analogs, but substituent variations at key positions (6, 8, 9) modulate activity:
Physicochemical Properties
Permeation Enhancement
- Alaptide : Enhances theophylline skin permeation by 15-fold within 1 hour due to its amphiphilic structure .
- 9-Ethyl analog : Expected to show similar or superior enhancer properties due to higher lipophilicity, though cytotoxicity data are pending .
Anticonvulsant Potential
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization of Diamines with Alkylating Agents
A common synthetic approach involves the cyclization of a suitable diamine, such as 1,2-diaminocyclohexane, with an alkylating agent like ethyl iodide under basic conditions. This method facilitates the formation of the spirocyclic diaza core with an ethyl substituent at the nitrogen atom. The reaction conditions are carefully controlled to optimize yield and purity, typically involving:
- Use of a base to deprotonate the diamine and promote nucleophilic substitution.
- Controlled temperature to avoid side reactions.
- Reaction monitoring to determine completion.
This method yields 9-Ethyl-6,9-diazaspiro[4.5]decane as the key intermediate, which can be further oxidized or functionalized to obtain the 7,10-dione derivative.
Direct Condensation Using Oxalic Acid Derivatives and Urea
An industrially viable method involves the direct reaction of 1,1-pentamethylene oxalic acid with urea at elevated temperatures (150–200 °C) under stirring for 0.5 to 2 hours. This process yields the 8-azaspiro[4.5]decane-7,9-dione framework, which is closely related to the target compound. The crude product is purified by recrystallization from ethanol with activated carbon (gac) treatment, achieving yields between 80.1% and 89.5% with melting points around 154–156 °C.
Key advantages of this method include:
Reaction Optimization and Purification
Reaction Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 150–200 °C | Optimal for condensation and cyclization |
| Reaction time | 0.5–2 hours | Short duration favors industrial feasibility |
| Molar ratio (Oxalic acid:Urea) | 1:1.1 to 1:1.6 | Stoichiometry affects yield and purity |
| Solvent for recrystallization | 30–60% ethanol | Used for purification post-reaction |
| Catalyst/Additive | Activated carbon (gac) | Removes impurities during recrystallization |
Purification Techniques
- Recrystallization from ethanol solutions is the primary purification method.
- Activated carbon treatment helps eliminate colored impurities.
- Filtration at elevated temperatures ensures removal of insoluble residues.
- Drying under controlled conditions yields white crystalline product with high purity.
Alternative Synthetic Procedures
Reflux Methods with Various Reagents
Research literature reports the synthesis of related diazaspiro compounds by refluxing mixtures of precursor amides with reagents such as ethylchloroacetate, bromomalononitrile, or cyclohexanone in methanol with sodium methoxide as a base. These reactions typically last from 3 to 8 hours, followed by solvent evaporation and recrystallization steps to isolate the spirocyclic products.
Although these methods are more commonly applied to substituted analogs, they provide a framework adaptable to the preparation of 9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione derivatives through appropriate choice of reagents and conditions.
Comparative Analysis of Preparation Methods
| Preparation Method | Advantages | Limitations | Industrial Suitability |
|---|---|---|---|
| Cyclization of diamine with ethyl iodide | Straightforward, selective for ethylation | Requires handling alkyl halides and bases | Suitable for lab-scale synthesis |
| Direct condensation of oxalic acid derivative and urea | High yield, low-cost raw materials, simple setup | High temperature required | Highly suitable for large-scale production |
| Reflux with various reagents in methanol | Versatile for functionalized derivatives | Longer reaction times, moderate yields | More suited for research and small batches |
Research Findings and Yield Data
The direct condensation method reported in patent CN1085895A shows yields ranging from 80.1% to 89.5% with melting points consistent at 154–156 °C, indicating high purity and reproducibility.
In contrast, cyclization methods involving alkylation of diamines typically yield moderate to high purity products, but require careful control of reaction parameters to avoid side reactions.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Purification |
|---|---|---|---|---|
| Cyclization with ethyl iodide | 1,2-Diaminocyclohexane, ethyl iodide | Basic medium, controlled temp | Moderate to high | Recrystallization, chromatography |
| Condensation with oxalic acid & urea | 1,1-Pentamethylene oxalic acid, urea | 150–200 °C, 0.5–2 h stirring | 80.1–89.5 | Ethanol recrystallization + activated carbon |
| Reflux with ethylchloroacetate | Amides, ethylchloroacetate, MeONa | Reflux in MeOH, 3–8 h | Variable (40–70) | Filtration, recrystallization |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione?
- Methodological Answer : The compound can be synthesized via condensation reactions between ethylenediamine and substituted ketones. For example, details a protocol using (t)3-methyl-r(2),c(6)-diphenyl piperidin-4-one with ethylenediamine under reflux in ethanol. Purification involves recrystallization from methanol, yielding a product verified via melting point and elemental analysis. Key steps include monitoring reaction progress via TLC and optimizing pH to stabilize intermediates .
Q. How can spectroscopic techniques validate the structural integrity of this spiro compound?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl stretches (C=O) near 1700–1750 cm⁻¹ and N-H stretches at 3200–3400 cm⁻¹ to confirm lactam and amine groups.
- NMR : Use ¹H NMR to resolve the ABX spin system (e.g., coupling constants ³J = 11.46 Hz and 2.46 Hz in ) and ¹³C NMR to assign spiro carbons (typically 60–80 ppm).
- X-ray Crystallography : Resolve crystal packing and confirm chair conformations, as demonstrated in for analogous spiro structures .
Advanced Research Questions
Q. How can conformational analysis via NMR resolve steric or electronic effects in this spiro system?
- Methodological Answer : Second-order NMR analysis (ABX spin system) quantifies coupling constants to infer substituent orientation. For example, equatorial vs. axial positioning of methyl/phenyl groups in the piperidine ring can be deduced from ¹H NMR splitting patterns ( ). Computational tools like DFT simulations can complement experimental data to model steric strain .
Q. What experimental design strategies optimize yield in multi-step syntheses involving this compound?
- Methodological Answer :
- Factorial Design : Use a 2³ factorial matrix (e.g., temperature, solvent polarity, catalyst loading) to identify dominant factors. highlights orthogonal design for parameter optimization.
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reflux time and pH) to maximize yield.
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy for real-time reaction tracking ( ) .
Q. How can computational modeling predict reactivity or stability of derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent effects on spiro ring stability (e.g., using COMSOL Multiphysics in ).
- Docking Studies : Predict binding affinities for pharmaceutical applications (e.g., antibiotic targets in ).
- QM/MM Calculations : Analyze transition states for ring-opening reactions .
Q. How to resolve contradictions in crystallographic vs. spectroscopic data for spiro systems?
- Methodological Answer :
- Cross-Validation : Compare X-ray-derived bond lengths/angles () with DFT-optimized geometries.
- Dynamic NMR : Detect ring-flipping or tautomerism at variable temperatures.
- Synchrotron Studies : High-resolution XRD can resolve ambiguities in electron density maps ( ) .
Methodological Tables
Table 1 : Key NMR Parameters for Conformational Analysis (Adapted from )
| Proton Group | δ (ppm) | Coupling Constants (Hz) | Assignment |
|---|---|---|---|
| 9a-H | 1.77 | ³J = 11.46 | Axial proton |
| 10a-H | 1.86 | ³J = 2.46 | Equatorial proton |
Table 2 : Factorial Design Parameters for Synthesis Optimization ()
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Solvent | Ethanol | Acetonitrile |
| Catalyst (mol%) | 5 | 10 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
